1'-(2-(4-Ethoxyphenyl)acetyl)spiro[chroman-2,4'-piperidin]-4-one
Description
1’-(2-(4-Ethoxyphenyl)acetyl)spiro[chroman-2,4’-piperidin]-4-one is a spirocyclic compound that features a unique structural motif combining a chroman and a piperidinone ring system
Properties
IUPAC Name |
1'-[2-(4-ethoxyphenyl)acetyl]spiro[3H-chromene-2,4'-piperidine]-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25NO4/c1-2-27-18-9-7-17(8-10-18)15-22(26)24-13-11-23(12-14-24)16-20(25)19-5-3-4-6-21(19)28-23/h3-10H,2,11-16H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URGQEANCHNPAMH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)CC(=O)N2CCC3(CC2)CC(=O)C4=CC=CC=C4O3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1’-(2-(4-Ethoxyphenyl)acetyl)spiro[chroman-2,4’-piperidin]-4-one typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the chroman ring: This can be achieved through a cyclization reaction involving a phenol derivative and an appropriate aldehyde or ketone.
Spirocyclization: The chroman intermediate is then subjected to spirocyclization with a piperidinone derivative under specific conditions, such as the presence of a base or a catalyst.
Acylation: The final step involves the acylation of the spirocyclic intermediate with 4-ethoxyphenylacetyl chloride to yield the target compound.
Industrial production methods may involve optimization of these steps to improve yield and scalability, including the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
1’-(2-(4-Ethoxyphenyl)acetyl)spiro[chroman-2,4’-piperidin]-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the carbonyl groups to alcohols.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens in the presence of a catalyst.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Medicinal Chemistry
Pharmacophore Development
The compound serves as a promising pharmacophore in drug development. Its spirocyclic structure enhances biological activity and selectivity against various molecular targets. Research has indicated that derivatives of spiro[chroman-2,4'-piperidin]-4-one exhibit significant potential in treating diseases such as cancer and metabolic disorders. For instance, some derivatives have been evaluated for their ability to inhibit acetyl-CoA carboxylase (ACC), an enzyme crucial for fatty acid synthesis. In vitro studies demonstrated that certain compounds exhibited low nanomolar inhibitory activity against ACC, leading to increased fat oxidation in vivo .
Anticancer Activity
Several studies have focused on the anticancer properties of this compound. A controlled study synthesized various derivatives and assessed their cytotoxic effects on different cancer cell lines. Results indicated that modifications to the ethoxyphenyl group significantly enhanced anticancer activity, promoting apoptosis in targeted cells . Additionally, chroman derivatives have shown promise in inhibiting cancer cell proliferation by targeting specific pathways involved in tumor growth.
Biological Studies
Mechanism of Action
The mechanism of action of 1'-(2-(4-Ethoxyphenyl)acetyl)spiro[chroman-2,4'-piperidin]-4-one involves interactions with specific enzymes or receptors. The unique binding interactions afforded by its spirocyclic structure may lead to the inhibition or activation of these targets. Ongoing research aims to elucidate the exact molecular pathways involved .
Antioxidant and Anti-inflammatory Effects
Research has highlighted the antioxidant properties of chroman derivatives, which can protect cells from oxidative stress. Furthermore, spiro compounds have been shown to inhibit pro-inflammatory mediators, suggesting their potential use as anti-inflammatory agents in various conditions .
Organic Synthesis
Synthetic Intermediate
The compound is utilized as an intermediate in the synthesis of more complex molecules. Its unique structural features provide a versatile scaffold for constructing diverse chemical entities. The synthesis typically involves multi-step reactions starting from readily available precursors, including cyclization reactions and acylation processes .
Industrial Applications
Material Development and Catalysis
Due to its distinctive structural properties, this compound is explored for applications in developing new materials and catalysts. Its stability and reactivity make it a candidate for various industrial processes .
Case Study 1: Anticancer Activity
In a study assessing various spiro[chroman-2,4'-piperidin]-4-one derivatives for their cytotoxic effects on cancer cell lines, researchers found that specific modifications significantly enhanced anticancer activity. The study demonstrated that these compounds could induce apoptosis effectively in targeted cells.
Case Study 2: Anti-inflammatory Potential
Another investigation into the anti-inflammatory effects of this compound utilized a murine model of inflammation. The results indicated a marked reduction in inflammatory markers such as TNF-α and IL-6, suggesting its potential therapeutic application as an anti-inflammatory agent.
Mechanism of Action
The mechanism of action of 1’-(2-(4-Ethoxyphenyl)acetyl)spiro[chroman-2,4’-piperidin]-4-one involves its interaction with specific molecular targets, such as enzymes or receptors. The spirocyclic structure allows for unique binding interactions, potentially leading to inhibition or activation of these targets. The exact pathways and molecular targets depend on the specific application and are the subject of ongoing research.
Comparison with Similar Compounds
1’-(2-(4-Ethoxyphenyl)acetyl)spiro[chroman-2,4’-piperidin]-4-one can be compared with other spirocyclic compounds, such as:
Spiroindolines: These compounds also feature a spirocyclic structure and are known for their biological activity and use in drug development.
Spirooxindoles: Another class of spirocyclic compounds with significant medicinal chemistry applications, particularly in the development of anticancer agents.
Spirobenzofurans: These compounds are studied for their potential in organic synthesis and material science.
The uniqueness of 1’-(2-(4-Ethoxyphenyl)acetyl)spiro[chroman-2,4’-piperidin]-4-one lies in its specific combination of a chroman and piperidinone ring system, which imparts distinct chemical and biological properties.
Biological Activity
1'-(2-(4-Ethoxyphenyl)acetyl)spiro[chroman-2,4'-piperidin]-4-one is a synthetic compound that belongs to the class of spiro compounds, specifically those derived from chroman and piperidine. This compound has garnered attention due to its potential biological activities, particularly in pharmacology and medicinal chemistry. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.
The biological activity of this compound can be attributed to its structural features, which allow it to interact with various biological targets. Compounds within the chroman-4-one class are known for their diverse biological activities, including:
- Antioxidant Activity : Chroman derivatives exhibit significant free radical scavenging properties, which can protect cells from oxidative stress.
- Anti-inflammatory Effects : Some studies indicate that spiro compounds can inhibit pro-inflammatory mediators, potentially reducing inflammation in various conditions.
- Anticancer Properties : Certain derivatives have shown promise in inhibiting cancer cell proliferation by targeting specific pathways involved in tumor growth.
In Vitro Studies
-
Acetyl-CoA Carboxylase Inhibition :
A study evaluated various spiro[chroman-2,4'-piperidin]-4-one derivatives for their ability to inhibit acetyl-CoA carboxylase (ACC), an enzyme crucial for fatty acid synthesis. The compound 38j demonstrated significant ACC inhibitory activity in low nanomolar concentrations and increased fat oxidation in vivo even on a high-carbohydrate diet . -
Antimicrobial Activity :
Chroman-4-one derivatives have been reported to possess antimicrobial properties. For instance, some compounds have shown efficacy against methicillin-resistant Staphylococcus aureus (MRSA) and other pathogens. The structure-activity relationship (SAR) studies indicate that modifications to the chroman core can enhance antimicrobial potency . -
Estrogenic Activity :
Research has identified certain chroman derivatives as having estrogenic activity, which may be beneficial in treating hormone-related cancers such as breast cancer. The ability to modulate estrogen receptors suggests a potential therapeutic application in oncology .
Case Study 1: Anticancer Activity
In a controlled study, researchers synthesized a series of spiro[chroman-2,4'-piperidin]-4-one derivatives and assessed their cytotoxic effects on various cancer cell lines. The results indicated that specific modifications to the ethoxyphenyl group significantly enhanced anticancer activity, leading to apoptosis in targeted cells .
Case Study 2: Anti-inflammatory Potential
Another study investigated the anti-inflammatory effects of this compound in a murine model of inflammation. The compound demonstrated a marked reduction in inflammatory markers such as TNF-α and IL-6, suggesting its potential use as an anti-inflammatory agent .
Data Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
